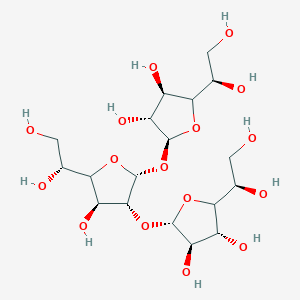
Galf-galf-galf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Galf-galf-galf is a complex organic molecule characterized by multiple hydroxyl groups and a series of interconnected oxolane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The process often includes:
Formation of Oxolane Rings: This can be achieved through cyclization reactions involving dihydroxyethyl groups.
Hydroxyl Group Introduction: Hydroxyl groups are introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Protection and Deprotection Steps: Protecting groups like silyl ethers may be used to protect hydroxyl groups during intermediate steps, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance scalability and control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions will regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites and modulating enzyme activity.
Receptors: Interacting with cell surface receptors to trigger signaling pathways.
Pathways: Influencing metabolic pathways by acting as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Propriétés
Numéro CAS |
129728-10-5 |
|---|---|
Formule moléculaire |
C18H32O16 |
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol |
InChI |
InChI=1S/C18H32O16/c19-1-4(22)12-7(25)9(27)16(30-12)33-15-11(29)14(6(24)3-21)32-18(15)34-17-10(28)8(26)13(31-17)5(23)2-20/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10-,11+,12?,13?,14?,15-,16+,17+,18-/m1/s1 |
Clé InChI |
VMBUXFOTQGWDDI-PUBFQDMGSA-N |
SMILES |
C(C(C1C(C(C(O1)OC2C(C(OC2OC3C(C(C(O3)C(CO)O)O)O)C(CO)O)O)O)O)O)O |
SMILES isomérique |
C([C@H](C1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C(O[C@@H]2O[C@H]3[C@@H]([C@H](C(O3)[C@@H](CO)O)O)O)[C@@H](CO)O)O)O)O)O)O |
SMILES canonique |
C(C(C1C(C(C(O1)OC2C(C(OC2OC3C(C(C(O3)C(CO)O)O)O)C(CO)O)O)O)O)O)O |
Synonymes |
3,5-di-O-(beta-galactofuranosyl)-galactofuranose beta-Galf-(1-3)-(beta-Galf-(1-5))-Galf Galf-Galf-Galf |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















